molecular formula C14H27NO B13833920 Acetamide, N-(4-hexyl-1-cyclohexyl)- CAS No. 38855-13-9

Acetamide, N-(4-hexyl-1-cyclohexyl)-

Cat. No.: B13833920
CAS No.: 38855-13-9
M. Wt: 225.37 g/mol
InChI Key: BFXNCPHZEARTKG-UHFFFAOYSA-N
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Description

Acetamide, N-(4-hexyl-1-cyclohexyl)- is an organic compound with the molecular formula C14H27NO and a molecular weight of 225.42 g/mol This compound is a derivative of acetamide, where the amide nitrogen is substituted with a 4-hexyl-1-cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-hexyl-1-cyclohexyl)- typically involves the reaction of 4-hexylcyclohexylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-hexylcyclohexylamine} + \text{Acetic anhydride} \rightarrow \text{Acetamide, N-(4-hexyl-1-cyclohexyl)-} + \text{Acetic acid} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-hexyl-1-cyclohexyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Acetamide, N-(4-hexyl-1-cyclohexyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-hexyl-1-cyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexylacetamide: Similar structure but lacks the hexyl group.

    N-Acetylcyclohexylamine: Similar structure but with different substitution patterns.

Uniqueness

Acetamide, N-(4-hexyl-1-cyclohexyl)- is unique due to the presence of both a cyclohexyl and a hexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

38855-13-9

Molecular Formula

C14H27NO

Molecular Weight

225.37 g/mol

IUPAC Name

N-(4-hexylcyclohexyl)acetamide

InChI

InChI=1S/C14H27NO/c1-3-4-5-6-7-13-8-10-14(11-9-13)15-12(2)16/h13-14H,3-11H2,1-2H3,(H,15,16)

InChI Key

BFXNCPHZEARTKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCC(CC1)NC(=O)C

Origin of Product

United States

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